3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-(Benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzothiadiazine derivative characterized by a fused benzo-thiadiazine dioxane core substituted at the 3-position with a benzylthio group and at the 4-position with a propyl chain. The 1,1-dioxide moiety arises from sulfonamide oxidation, a common feature in bioactive thiadiazines. The benzylthio and propyl substituents likely influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to shorter-chain or aromatic substituents.
Properties
IUPAC Name |
3-benzylsulfanyl-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-12-19-15-10-6-7-11-16(15)23(20,21)18-17(19)22-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPRHVXRZGZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with various reagents. One common method includes the reduction of nitro groups followed by cyclization with trimethyl orthoacetate. Bromination and subsequent nucleophilic substitution with arylboronic acids via Suzuki coupling are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylthio and propyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as arylboronic acids in the presence of palladium catalysts for Suzuki coupling.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific pharmacological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Impact of Substituents on Activity
- 3-Position Modifications: Benzylthio vs. Sulfur-containing groups (e.g., thioether in the target vs. sulfonamide in ) influence redox stability and hydrogen bonding . Heteroaryl Groups: Pyridothiadiazines () show higher CA IX affinity due to pyridine’s electron-withdrawing effects, whereas benzothiadiazines (e.g., the target compound) may prioritize lipophilicity for membrane penetration .
4-Position Alkyl Chains :
Mechanism-Specific Comparisons
- KATP Channel Activation: Thienothiadiazines () exhibit β-cell specificity due to SUR1/Kir6.2 binding, unlike benzothiadiazines with dithiazine cores (), which lose KATP activity but act via calcium channel blockade .
- Antitumor Activity: The target compound’s benzylthio group may mimic quinazolinone scaffolds (), though with reduced PI3Kδ inhibition. Derivatives like 15b retain antiproliferative effects via isoform selectivity .
AMPA Receptor Potentiation : Thiophene isosteres () show enhanced cognition in vivo compared to benzo/pyridothiadiazines, suggesting heterocycle choice critically impacts blood-brain barrier penetration .
Biological Activity
3-(Benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[e][1,2,4]thiadiazine core with a benzylthio group and a propyl substituent. Its molecular formula is C13H14N2O2S2. The presence of the thiadiazine ring is crucial for its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various thiadiazine derivatives. While specific data on 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is limited, related compounds have shown promising results:
- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cell lines, indicating significant cytotoxic potential .
- Selectivity : Some derivatives exhibited lower toxicity towards normal cell lines compared to established chemotherapeutics like sorafenib .
Enzyme Inhibition
The biological activity of the compound may also be linked to its ability to inhibit specific enzymes:
- Target Enzymes : Thiadiazine derivatives have been investigated for their inhibitory effects on kinases such as BRAF and VEGFR-2. For instance, compounds with structural similarities showed IC50 values of 0.071 μM for VEGFR-2 and comparable values for BRAF .
- Mechanism of Action : The mechanism often involves binding to the ATP active site of these kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various thiadiazine derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could induce apoptosis effectively.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Thiadiazine Derivative A | MCF-7 | 10.5 | Apoptosis induction |
| Thiadiazine Derivative B | HeLa | 8.2 | Cell cycle arrest |
| Thiadiazine Derivative C | A549 | 12.0 | Inhibition of VEGFR-2 |
Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition capabilities. The study found that thiadiazine derivatives can inhibit key kinases involved in cancer progression.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound X | BRAF | 0.194 |
| Compound Y | VEGFR-2 | 0.071 |
| Compound Z | PDGFR-β | 0.08 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
